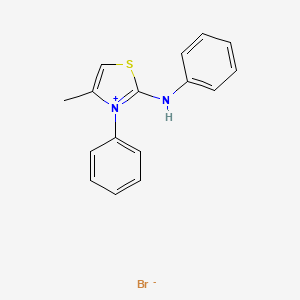
Bromuro de 4-metil-3-fenil-2-(fenilamino)tiazol-3-io
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide is a heterocyclic organic compound with the molecular formula C17H15BrN2S. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Thiazole derivatives, including this compound, are being investigated for their potential therapeutic applications, such as antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
Target of Action
Thiazole derivatives, such as 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide, have been found to have diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with their targets, leading to various changes. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . .
Result of Action
The result of the action of thiazole derivatives can vary based on their biological activity. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines . .
Métodos De Preparación
The synthesis of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide typically involves the reaction of appropriate thiazole derivatives with bromine. The reaction conditions often include the use of solvents like ethyl acetate and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more reduced forms, such as dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include bromine, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
IUPAC Name |
4-methyl-N,3-diphenyl-1,3-thiazol-3-ium-2-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.BrH/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15;/h2-12H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTPKVYDVXRTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














